

# Application Note: A Cell-Based Functional Assay for Miraculin (1-20) Activity

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## Compound of Interest

Compound Name: *Miraculin (1-20)*

Cat. No.: *B15599451*

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## Introduction

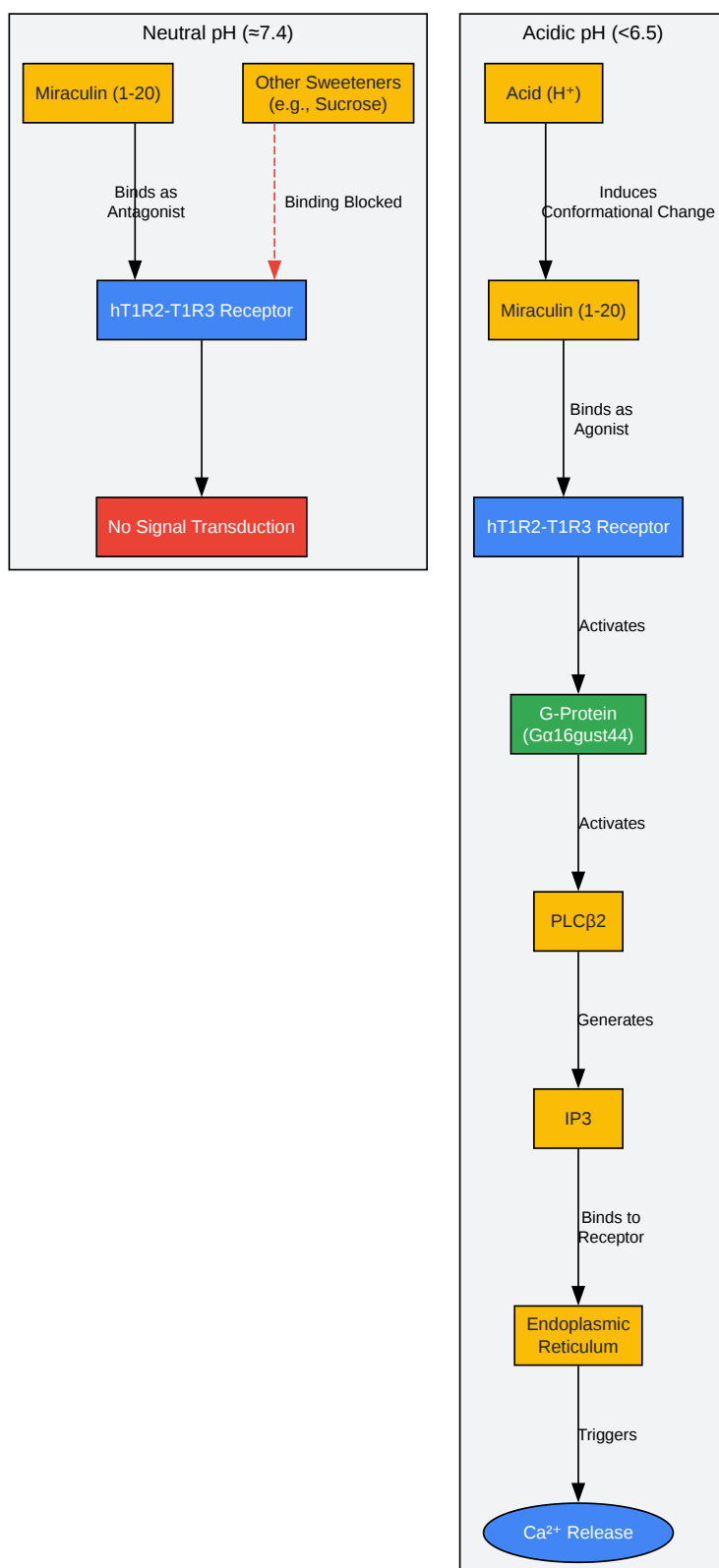
Miraculin (MCL) is a glycoprotein originally isolated from the fruit of *Richadella dulcifica*.<sup>[1][2]</sup> It possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.<sup>[2][3]</sup> This effect is mediated by its interaction with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors (GPCRs), T1R2 and T1R3.<sup>[2][3][4]</sup> The mechanism of action is pH-dependent; at neutral pH, miraculin binds to the sweet taste receptor and acts as an antagonist, inhibiting the effects of other sweeteners.<sup>[2][3][5][6]</sup> However, upon exposure to an acidic environment (pH < 6.5), miraculin becomes a potent agonist, activating the T1R2-hT1R3 receptor and eliciting a strong sweet signal.<sup>[1][3][7]</sup>

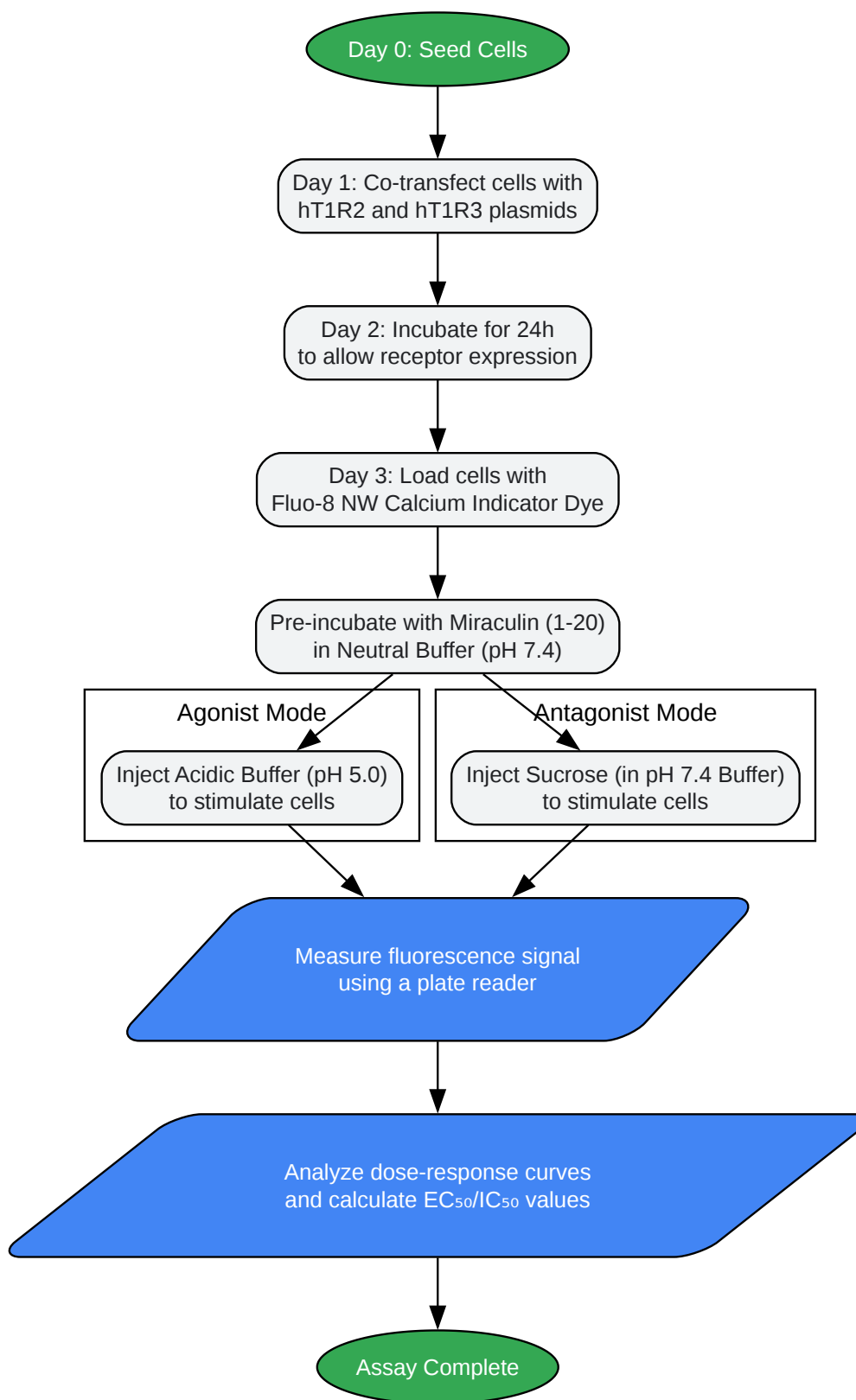
This application note provides a detailed protocol for a robust, cell-based functional assay designed to characterize the activity of "**Miraculin (1-20)**," a 20-amino acid peptide fragment of the native protein.<sup>[8][9]</sup> The assay quantitatively measures the peptide's ability to act as both a pH-dependent agonist and a neutral-pH antagonist of the human sweet taste receptor. This methodology is critical for screening novel taste-modifying compounds and elucidating their structure-activity relationships.

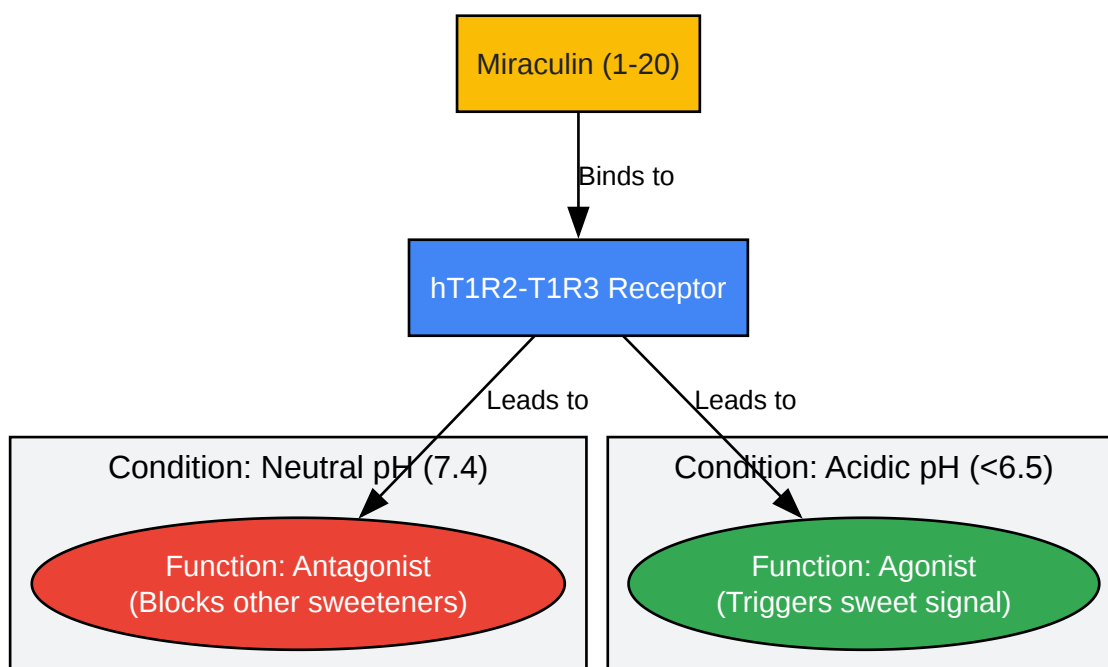
## Assay Principle

The functional assay utilizes Human Embryonic Kidney 293 (HEK293) cells co-expressing the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein, such as Gα16gust44. Activation of the receptor by an agonist triggers a G-protein-mediated signaling cascade, culminating in the release of calcium (Ca<sup>2+</sup>) from intracellular stores. This transient

increase in intracellular  $\text{Ca}^{2+}$  is detected by a fluorescent calcium indicator dye. The change in fluorescence intensity is directly proportional to the level of receptor activation, allowing for the quantitative assessment of the test compound's activity.







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